5HT2bR Antagonism Potency: Methoxy Analog Outperforms Unsubstituted Phenyl Comparator
The 4-methoxyphenylsulfonyl derivative demonstrates potent antagonist activity at the human 5HT2b receptor with an IC50 of 22 ± 9.0 nM in binding assays and a cellular functional IC50 of 54 nM [1]. In contrast, the unsubstituted phenylsulfonyl analog 1-(phenylsulfonyl)piperidin-4-amine exhibits markedly weaker 5HT2bR affinity, with reported pKi values of approximately 6.3 (equivalent to ~500 nM) [2]. This represents an approximately 23-fold enhancement in binding potency conferred by the para-methoxy substituent [3].
| Evidence Dimension | 5HT2b receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 22 ± 9.0 nM (binding); 54 nM (cellular functional) |
| Comparator Or Baseline | 1-(Phenylsulfonyl)piperidin-4-amine: pKi 6.3 (approx. 500 nM) |
| Quantified Difference | Approximately 23-fold greater potency |
| Conditions | Human 5HT2bR expressed in recombinant systems; GPCR antagonist screen |
Why This Matters
Researchers targeting 5HT2bR for conditions such as pulmonary arterial hypertension or irritable bowel syndrome require the enhanced potency of the methoxy analog to achieve meaningful target engagement at lower concentrations.
- [1] PMC Table 1. 5HT2bR binding activity: IC50 = 22±9.0 nM. J Alzheimers Dis. 2024; 98: jad240063. View Source
- [2] Biased Signaling Atlas. 5HT2B pKi = 6.3 for 1-(phenylsulfonyl)piperidin-4-amine. View Source
- [3] Calculated difference based on pKi to IC50 conversion. View Source
